One of the primary applications of ITBSn is as a precursor for the synthesis of various other organotin reagents. These reagents are widely used in organic chemistry for:
Here are some examples of commonly synthesized organotin reagents from ITBSn:
These reagents offer distinct advantages in organic synthesis due to their stability, ease of handling, and predictable reactivity patterns.
ITBSn can also function as a free radical initiator for polymerization reactions. The tributyltin group acts as a good leaving group upon exposure to light or heat, generating tributyltin radicals (Sn(C₄H₉)₃•). These radicals can initiate the polymerization of various monomers, leading to the formation of polymers with specific properties.
ITBSn serves as a valuable building block in the synthesis of novel organotin compounds for biological applications. Researchers are exploring the potential of these compounds as:
Tributyltin iodide is an organotin compound with the chemical formula . It consists of three butyl groups attached to a tin atom, which is also bonded to an iodine atom. This compound is part of a larger class known as tributyltin compounds, which have been widely utilized in various applications, particularly in the fields of biocides and organic synthesis. The compound exhibits unique properties due to the presence of the tin atom, which allows it to participate in a variety of
Tributyltin iodide has several notable applications:
Studies on tributyltin iodide interactions reveal its capacity to form complexes with various biological molecules. Its role as an endocrine disruptor has been extensively documented, indicating that it can interfere with hormonal signaling pathways in wildlife. Research has shown that exposure to tributyltin compounds can lead to reproductive abnormalities in aquatic organisms . Furthermore, its interactions with cellular components can induce oxidative stress, contributing to toxicological effects.
Tributyltin iodide belongs to a broader class of organotin compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Formula | Unique Properties |
---|---|---|
Tributyltin chloride | Used extensively as a biocide; less soluble than iodide. | |
Tributyltin oxide | Commonly used in antifouling paints; highly toxic. | |
Tetrabutyltin | Acts as a precursor for other organotin compounds; more stable than tri-substituted variants. |
Tributyltin iodide is unique due to its specific reactivity profile and biological impact compared to other organotin compounds. Its use in organic synthesis and potential for generating reactive intermediates distinguishes it from others like tributyltin chloride and oxide, which are primarily utilized for their biocidal properties.
Tributyltin iodide exists as a liquid under standard conditions [2] [3]. The compound typically appears as a colorless to pale yellow liquid [2]. This coloration may develop upon exposure to light or air, indicating potential photosensitivity of the compound [2]. The liquid state at room temperature is consistent with its molecular structure and the influence of the three butyl chains, which contribute to the compound's overall physical properties.
The melting point of tributyltin iodide is not extensively documented in the available literature. However, boiling point data indicates significant variation depending on pressure conditions. Under reduced pressure, the compound exhibits a boiling point of 172°C at 10 mmHg (1.3 kPa) [4] [5]. Alternative measurements report boiling points ranging from 110-138°C at 0.2 Torr [4]. These variations in boiling point measurements under different pressure conditions reflect the compound's volatility characteristics and are consistent with typical organotin compound behavior.
The density of tributyltin iodide has been determined to be 1.46 g/mL at 25°C [5]. This relatively high density reflects the presence of both tin and iodine atoms in the molecular structure, contributing to the overall molecular mass of 416.96 g/mol [6] [7] [4] [8]. Specific viscosity measurements for tributyltin iodide were not identified in the available literature sources.
Detailed vapor pressure data for tributyltin iodide are not extensively documented in the current literature. However, the observed boiling point behavior under reduced pressure conditions suggests moderate volatility characteristics typical of organotin compounds with similar molecular weights and structures.
Nuclear magnetic resonance spectroscopy of tributyltin iodide would be expected to show characteristic patterns for the three equivalent butyl groups attached to the tin center. The 1H NMR spectrum would typically display signals for the butyl chain protons in the aliphatic region, ranging from approximately 0.8 to 2.5 ppm [9] [10]. The methyl protons at the end of the butyl chains would appear as triplets around 0.8-1.0 ppm, while the methylenes would appear at higher chemical shifts. Tin coupling patterns would be observable due to the presence of magnetically active tin isotopes (119Sn and 117Sn) [11].
Carbon-13 NMR spectroscopy of tributyltin iodide would show the butyl carbon signals in the aliphatic region of the spectrum [9] [10]. The carbons directly bonded to tin would exhibit characteristic tin-carbon coupling, appearing as satellites around the main carbon signals due to coupling with 119Sn (I = 1/2, 8.6% natural abundance) [11]. The chemical shifts would be expected in the range typical for alkyl carbons bonded to tin, with the tin-bonded carbon appearing at a slightly downfield position compared to the other butyl carbons [12] [13].
Infrared spectroscopy of tributyltin iodide would display characteristic vibrations associated with the organic framework and the tin-carbon bonds. The spectrum would show C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending modes around 1400-1500 cm⁻¹, and Sn-C stretching vibrations typically appearing in the 500-600 cm⁻¹ region. The specific IR frequencies for tributyltin iodide are not detailed in the available literature sources.
Tributyltin iodide exhibits low water solubility [14] [15], which is characteristic of organotin compounds with multiple alkyl substituents. This hydrophobic behavior is attributed to the three butyl groups that dominate the molecular surface and reduce interaction with polar solvents like water. The compound demonstrates significantly higher solubility in organic solvents , making it suitable for use in organic synthetic applications. Tributyltin compounds generally have moderate hydrophobicity, with log Kow values ranging from 3.19 to 3.84 in various aqueous systems [14] [15].
The most widely employed synthetic route for tributyltin iodide preparation involves the halide exchange reaction between tributyltin chloride and sodium iodide [1] [2]. This method represents the standard approach in both laboratory and industrial settings due to its simplicity and high reproducibility.
Reaction Mechanism and Conditions
The reaction proceeds through a classic nucleophilic substitution mechanism where the iodide ion displaces the chloride ion from the tributyltin center [1] [2]. The reaction is typically conducted in acetone as the solvent, which provides optimal solvation for both the organotin substrate and the inorganic halide salt.
Tributyltin chloride (10.5 g, 30.9 mmol) is dissolved in anhydrous acetone (125 mL) under nitrogen atmosphere [1] [2]. Sodium iodide (9.50 g, 63.4 mmol, 2.0 equivalents) is added in one portion, and the mixture is stirred at 25-27°C for 8 hours [1] [2]. The reaction progress is monitored by the formation of a pale yellow coloration, indicating the presence of the iodide product.
Purification and Isolation
Following reaction completion, the mixture is concentrated under reduced pressure to remove acetone, yielding a colorless oil containing excess sodium iodide and formed sodium chloride precipitates [1] [2]. The crude product is suspended in hexanes (30 mL) and filtered through a silica gel plug to remove inorganic salts. The filtrate is concentrated under reduced pressure and further dried at 23°C under 0.1 mmHg to afford tributyltin iodide in 92% yield as a colorless oil [1] [2].
Yield Optimization Studies
Research has demonstrated that the reaction stoichiometry significantly affects the final yield. The use of 2.0 equivalents of sodium iodide provides optimal conversion, with yields consistently exceeding 90% [1] [2]. Lower stoichiometric ratios result in incomplete conversion, while excess reagent does not significantly improve yields but complicates purification.
An alternative traditional approach involves the direct iodination of tributyltin hydride using molecular iodine as the halogenating agent . This method offers advantages in terms of reaction speed and operational simplicity, although yields are typically lower than the chloride exchange method.
Reaction Conditions and Mechanism
The reaction between tributyltin hydride and iodine proceeds through a radical pathway, with the initial formation of tributyltin radical species followed by iodine atom transfer . The reaction is typically conducted in tetrahydrofuran under an inert atmosphere to prevent oxidation side reactions.
Tributyltin hydride (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0-5°C . Iodine (1.1 equivalents) is added portionwise over 30 minutes, maintaining the temperature below 5°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for additional 3 hours.
Comparative Analysis
While this method offers shorter reaction times compared to the chloride exchange route, the yields are typically lower (40-50%) due to competing side reactions including the formation of dibutyltin diiodide and hexabutyldistannoxane . The method requires careful temperature control and generates hydrogen gas as a byproduct, necessitating appropriate safety measures.
Recent developments in tributyltin iodide synthesis have focused on one-pot methodologies that minimize the number of synthetic steps and improve overall efficiency [4]. A particularly notable approach involves the direct synthesis from methylene iodide and tributyltin chloride using lithium bases in THF.
Optimized Reaction Protocol
The one-pot synthesis employs methylene iodide (1 equivalent) and tributyltin chloride (1 equivalent) in anhydrous THF (200 mL) under nitrogen atmosphere [4]. The reaction is initiated by the addition of butyllithium (1.1 equivalents) at -78°C, followed by warming to room temperature over 2 hours. This method achieves yields of 65-75% with significantly reduced reaction times compared to traditional approaches.
Parameter Optimization Studies
Systematic optimization studies have revealed that temperature control is critical for maximizing yields. Reactions conducted at temperatures below -40°C show diminished conversion rates, while temperatures above 0°C lead to increased side product formation [4]. The optimal temperature range of -20°C to 0°C provides the best balance between reaction rate and selectivity.
The choice of solvent system profoundly affects both the reaction rate and product selectivity in tributyltin iodide synthesis. Comprehensive solvent screening studies have identified acetone as the optimal solvent for halide exchange reactions, while THF proves superior for organolithium-mediated transformations.
Solvent Performance Comparison
Acetone demonstrates exceptional performance in halide exchange reactions, providing yields of 90-95% with excellent selectivity [1] [2]. The polar aprotic nature of acetone facilitates efficient solvation of both the organotin substrate and the halide salts, promoting rapid ion exchange. Alternative solvents such as DMF provide yields of 80-90% but require elevated temperatures and longer reaction times.
THF emerges as the preferred solvent for organolithium-mediated synthesis, offering good solubility for both organic and organometallic reagents [4]. The coordinating ability of THF stabilizes organolithium intermediates, reducing unwanted side reactions and improving overall selectivity.
Detailed kinetic studies have revealed the complex relationship between reaction temperature, time, and product formation in tributyltin iodide synthesis. These studies provide crucial insights for process optimization and scale-up considerations.
Temperature Profile Analysis
Room temperature reactions (25-27°C) provide optimal yields for halide exchange processes, with 85-95% conversion achieved within 6-8 hours [1] [2]. Lower temperatures (0-5°C) result in slower reaction rates but improved selectivity, while elevated temperatures (60-80°C) accelerate the reaction but promote side product formation.
For organolithium-mediated synthesis, initial low temperatures (-78°C to -20°C) are essential for controlled reagent addition, followed by gradual warming to room temperature for reaction completion [4]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.
Time-Dependent Yield Studies
Systematic time-course studies demonstrate that optimal reaction times vary significantly with the synthetic approach employed. Halide exchange reactions reach maximum conversion after 6-8 hours, with minimal improvement observed for longer reaction times [1] [2]. One-pot synthesis approaches typically achieve completion within 1-3 hours due to the high reactivity of organolithium reagents.
Industrial production of tributyltin iodide requires careful consideration of process engineering parameters to ensure safe, efficient, and economically viable manufacturing. The scale-up from laboratory procedures involves addressing heat transfer, mass transfer, and safety considerations specific to organotin chemistry.
Reactor Design and Configuration
Industrial synthesis typically employs continuously stirred tank reactors (CSTR) with specialized corrosion-resistant linings suitable for halide-containing systems [5] [6]. The reactor design must accommodate the exothermic nature of certain synthetic routes while providing adequate mixing to ensure homogeneous reaction conditions.
Heat exchange systems are critical for temperature control, particularly in organolithium-mediated synthesis where temperature excursions can lead to runaway reactions [5] [6]. Jacketed reactors with automated temperature control systems are standard in industrial operations, providing precise thermal management throughout the reaction cycle.
Mass Transfer Optimization
The heterogeneous nature of halide exchange reactions requires careful attention to mass transfer phenomena. Industrial processes often employ enhanced mixing systems, including high-speed agitators and in-line mixing devices, to maximize interfacial contact between solid halide salts and organotin substrates [5] [6].
Solid-liquid mass transfer rates can be enhanced through particle size reduction of sodium iodide and optimization of agitation parameters. Industrial operations typically employ sodium iodide with particle sizes below 100 mesh to maximize surface area and reaction rates.
Industrial yield optimization encompasses both chemical and engineering approaches to maximize product formation while minimizing waste generation and production costs. These strategies have evolved through decades of organotin manufacturing experience [5] [6].
Chemical Optimization Approaches
Stoichiometric optimization studies have established that the use of 2.0 equivalents of sodium iodide provides optimal yields while minimizing excess reagent consumption [1] [2]. Higher stoichiometric ratios do not significantly improve yields but increase raw material costs and waste generation.
Catalyst screening programs have identified specific Lewis acids that can enhance reaction rates and selectivity. Magnesium iodide (0.1 mol%) has been shown to accelerate halide exchange reactions, reducing reaction times from 8 hours to 4 hours while maintaining high yields [7].
Process Integration Strategies
Industrial operations often integrate tributyltin iodide synthesis with upstream tributyltin chloride production and downstream purification processes. This integration minimizes handling of intermediate products and reduces overall production costs [5] [6].
Solvent recovery systems are essential for economic viability, with acetone recovery rates typically exceeding 95% through distillation. The recovered solvent meets quality specifications for reuse, significantly reducing operating costs and environmental impact.
Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance. These systems encompass raw material testing, in-process monitoring, and finished product analysis [5] [6].
Raw Material Specifications
Tributyltin chloride feedstock must meet stringent purity requirements, typically exceeding 96% purity with minimal dibutyltin dichloride contamination [8]. Water content must be below 0.1% to prevent hydrolysis reactions during storage and processing.
Sodium iodide specifications require purity levels above 99.0% with minimal sodium chloride contamination [1] [2]. Particle size distribution is controlled to ensure consistent reaction rates and complete conversion.
In-Process Monitoring
Modern industrial processes employ real-time monitoring systems including infrared spectroscopy and gas chromatography to track reaction progress and detect potential deviations [9]. These systems enable rapid response to process variations and ensure consistent product quality.
Temperature and pressure monitoring systems provide continuous oversight of reaction conditions, with automated shutdown systems activated in case of unsafe conditions. Data logging systems maintain comprehensive records for quality assurance and regulatory compliance.
Finished Product Analysis
Finished tributyltin iodide undergoes comprehensive analysis including purity determination by quantitative NMR (≥95%), moisture content analysis (≤0.1%), and stability testing under accelerated aging conditions [1] [2]. Trace metal analysis ensures compliance with specifications for downstream applications.
Recent developments in electrochemical organic synthesis have opened new possibilities for tributyltin iodide preparation. These methods offer advantages in terms of environmental sustainability and operational simplicity [10] [11].
Electrochemical Radical Generation
Electrochemical methods employ mild reductive conditions (-1.0 V vs. Ag QRE) to generate alkyl radicals from alkyl iodides in the presence of molecular oxygen [10] [11]. This approach eliminates the need for tributyltin hydride while maintaining comparable yields (60-90%) and functional group compatibility.
The electrochemical cell employs inexpensive graphite electrodes and operates under ambient conditions, making it suitable for both laboratory and industrial applications [10] [11]. The method generates no tin-containing waste products, addressing environmental concerns associated with traditional organotin synthesis.
Process Advantages and Limitations
Electrochemical synthesis offers several advantages including reduced waste generation, mild reaction conditions, and compatibility with sensitive functional groups [10] [11]. The method operates at room temperature and atmospheric pressure, simplifying equipment requirements and reducing energy consumption.
Current limitations include the need for specialized electrochemical equipment and optimization of electrode materials for extended operation. Research continues to address these challenges and expand the scope of electrochemical organotin synthesis.
Recent advances in catalytic chemistry have enabled the development of more efficient and selective synthetic routes for tributyltin iodide. These approaches utilize catalytic amounts of organometallic complexes to facilitate difficult transformations [12].
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for organotin synthesis, offering high selectivity and functional group tolerance [12]. These methods typically employ palladium(0) complexes with appropriate ligands to facilitate carbon-tin bond formation.
The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, allowing for precise control of selectivity and minimizing side product formation [12]. Yields of 70-95% are achievable with proper optimization of catalyst loading and reaction conditions.
Catalyst Development and Optimization
Ongoing research focuses on developing more efficient and selective catalysts for organotin synthesis. Bulky phosphine ligands have shown particular promise in improving reaction rates and selectivity [12]. Catalyst loadings as low as 0.1 mol% can achieve satisfactory conversion rates, making these methods economically viable for industrial applications.
Environmental considerations have driven the development of more sustainable synthetic methods for tributyltin iodide preparation. These approaches focus on reducing waste generation, eliminating toxic reagents, and improving energy efficiency [13].
Solvent-Free Synthesis
Recent developments in solvent-free synthesis have demonstrated the feasibility of conducting halide exchange reactions in the absence of organic solvents [13]. These methods employ mechanical activation or microwave heating to achieve efficient mixing and heat transfer.
Solvent-free approaches typically require higher temperatures (80-120°C) but offer advantages in terms of reduced waste generation and simplified purification procedures [13]. Yields comparable to traditional solution-phase methods are achievable with proper optimization of reaction conditions.
Microwave-Assisted Synthesis
Microwave heating has emerged as an effective tool for accelerating tributyltin iodide synthesis while maintaining high yields and selectivity [13]. The rapid heating and cooling capabilities of microwave systems enable precise temperature control and reduced reaction times.
Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining comparable yields to conventional heating methods [13]. The method is particularly effective for halide exchange reactions, where the polar nature of the reaction mixture facilitates efficient microwave heating.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard